(1-Methylbenzotriazol-4-yl)methanol;hydrochloride
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Overview
Description
(1-Methylbenzotriazol-4-yl)methanol;hydrochloride is a chemical compound with the molecular formula C8H9N3O·HCl. It is a derivative of benzotriazole, a heterocyclic aromatic organic compound, and is known for its applications in various scientific and industrial fields.
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives have a broad spectrum of biological properties . They have been found to exhibit outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Mode of Action
Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .
Biochemical Pathways
Benzotriazole derivatives have been shown to have a broad range of biological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have been found to exhibit a range of medicinal properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
One study has shown promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylbenzotriazole with formaldehyde in the presence of hydrochloric acid. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (1-Methylbenzotriazol-4-yl)methanol;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzotriazoles.
Scientific Research Applications
(1-Methylbenzotriazol-4-yl)methanol;hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a corrosion inhibitor in various chemical processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.
Industry: It is employed in industrial processes to prevent metal corrosion in acidic and saline environments.
Comparison with Similar Compounds
(1-Methylbenzotriazol-4-yl)methanol;hydrochloride is similar to other benzotriazole derivatives, such as 1,2,3-benzotriazole and 1-methyl-1H-benzotriazole. it is unique in its specific chemical structure and properties, which make it particularly effective in certain applications. Other similar compounds include:
1,2,3-Benzotriazole
1-Methyl-1H-benzotriazole
Tolyltriazole
These compounds share similar uses but differ in their chemical reactivity and effectiveness in various applications.
Properties
IUPAC Name |
(1-methylbenzotriazol-4-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-4-2-3-6(5-12)8(7)9-10-11;/h2-4,12H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYMOLUYMJBGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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